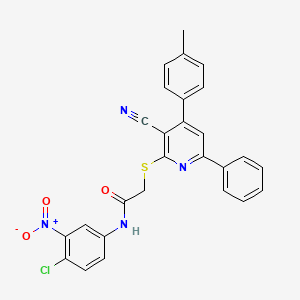

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C27H19ClN4O3S |

|---|---|

Molecular Weight |

515.0 g/mol |

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C27H19ClN4O3S/c1-17-7-9-18(10-8-17)21-14-24(19-5-3-2-4-6-19)31-27(22(21)15-29)36-16-26(33)30-20-11-12-23(28)25(13-20)32(34)35/h2-14H,16H2,1H3,(H,30,33) |

InChI Key |

HRXBBOLNIMSNGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the cyano and phenyl groups. The thioacetamide moiety is then attached through a nucleophilic substitution reaction. The final step involves the coupling of the 4-chloro-3-nitrophenyl group under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would require detailed study through techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Data Tables

Table 2: Thermal and Solubility Properties

Biological Activity

N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H19ClN4O3S, with a molecular weight of 515.0 g/mol. The structure features:

- A chloro and nitro substituent on the phenyl ring.

- A thioether linkage.

- A cyano group on a pyridine moiety.

These functional groups contribute to the compound's reactivity and biological activity, making it a candidate for further pharmacological studies.

Preliminary studies suggest that this compound may exhibit significant biological activity through various mechanisms:

- Anticancer Activity : It interacts with enzymes and receptors involved in cancer cell proliferation. The presence of multiple functional groups likely enhances its mechanism of action compared to simpler analogs.

- Antimicrobial Properties : The compound shows potential against various pathogens, possibly by inhibiting bacterial growth or biofilm formation .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as molecular docking simulations and binding affinity assays are recommended for further exploration. Initial findings indicate that it may bind to specific enzymes or receptors related to cancer proliferation and bacterial resistance.

Anticancer Studies

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro tests demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines.

- Synergistic Effects : It has shown synergistic effects with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types .

Antimicrobial Activity

The antimicrobial effectiveness of this compound has been evaluated against several bacterial strains:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.40 | 0.45 |

The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound also demonstrated bactericidal properties, as evidenced by its minimum bactericidal concentration (MBC) values .

Case Studies

Several case studies have been conducted to further investigate the biological activity of this compound:

- In Vitro Antimicrobial Evaluation : A study assessed the compound's efficacy in combination with standard antibiotics like Ciprofloxacin and Ketoconazole against resistant bacterial strains. The results indicated enhanced antimicrobial activity when used in combination therapy .

- Cancer Cell Line Studies : Another investigation focused on the effects of this compound on different cancer cell lines, revealing significant reductions in cell viability and proliferation rates compared to untreated controls.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(4-Chloro-3-nitrophenyl)-2-((3-cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)acetamide?

The synthesis typically involves multi-step protocols:

- Substitution reactions under alkaline conditions to introduce aromatic substituents (e.g., 3-chloro-4-fluoronitrobenzene with pyridinemethanol derivatives) .

- Reduction steps using agents like iron powder in acidic media to convert nitro groups to amines .

- Condensation reactions with cyanoacetic acid or thioacetamide derivatives, facilitated by condensing agents (e.g., DCC or EDCI) .

Critical parameters include temperature control (60–120°C), solvent selection (DMF, THF), and catalyst use (e.g., p-toluenesulfonic acid) to optimize yields (typically 65–85%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons, cyano groups, and acetamide linkages. For example, the nitro group’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z) and fragmentation patterns, critical for verifying the thioacetamide and pyridine moieties .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, such as hydrogen bonds involving the nitro and cyano groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) during characterization be resolved?

Discrepancies often arise from tautomerism, solvent effects, or impurities:

- Tautomerism : The thioacetamide group may exhibit thiol-thione tautomerism, altering NMR peak positions. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d6) can stabilize specific forms .

- Impurity Identification : Use preparative HPLC to isolate byproducts and compare their MS/MS spectra with the target compound. For example, incomplete reduction of nitro groups may yield residual intermediates .

- Computational Validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts, cross-verifying experimental data .

Q. What strategies optimize reaction yields when introducing the p-tolyl group?

The steric bulk of the p-tolyl substituent complicates regioselectivity:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-aryl bond formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) .

- Protection-Deprotection : Temporarily protecting the nitro group with Boc anhydride prevents side reactions during p-tolyl introduction .

Q. How can structure-activity relationships (SAR) be studied for this compound’s biological potential?

- Functional Group Modification : Synthesize analogs by replacing the nitro group with methoxy or amino groups to assess cytotoxicity changes. For example, amino derivatives may enhance hydrogen bonding with target proteins .

- Enzyme Assays : Test inhibitory activity against kinases or cytochrome P450 isoforms using fluorescence-based assays. IC₅₀ values correlate with substituent electronic properties (e.g., electron-withdrawing nitro vs. electron-donating methyl) .

- Molecular Docking : Map the compound’s binding affinity to receptors (e.g., EGFR) using AutoDock Vina. The pyridine-thioacetamide scaffold may occupy hydrophobic pockets, while nitro groups stabilize charge interactions .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during biological testing?

- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability. Dynamic Light Scattering (DLS) monitors particle size (target: 100–200 nm) .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group, which cleave in physiological conditions to release the active compound .

Q. What computational tools predict metabolic stability and toxicity?

- ADMET Prediction : Software like SwissADME evaluates parameters like logP (lipophilicity) and CYP450 inhibition. The nitro group may raise hepatotoxicity flags, necessitating in vitro liver microsome assays .

- MetaSite : Models phase I metabolism, identifying likely oxidation sites (e.g., p-tolyl methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.